4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
The compound “4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine” belongs to the class of pyrazolo[1,5-a]pyrazines, which are fused heterocyclic compounds containing a pyrazole ring fused to a pyrazine ring . The compound also contains a 4-chlorobenzylthio group and a 3-methoxyphenyl group attached to the pyrazolo[1,5-a]pyrazine core.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrazine core and the attached functional groups. The chlorine atom in the 4-chlorobenzylthio group could potentially undergo nucleophilic substitution reactions, while the methoxy group in the 3-methoxyphenyl group could influence the electrophilic aromatic substitution reactions of the phenyl ring .Scientific Research Applications
- 4-Chlorobenzyl chloride , a precursor to our compound, is widely used as a reagent for derivatization. It has been employed in the derivatization of various molecules, including a calix4arene (a macrocyclic compound) and a tryptamine (an indole alkaloid). This derivatization process enhances the detection and analysis of these compounds in various assays .
- Although not directly mentioned in the literature, the pyrazolo[1,5-a]pyrazine scaffold could potentially serve as a fluorescent probe or sensor. Researchers have synthesized related pyrazolo[1,5-a]pyridine-based fluorophores for pH monitoring in cells .
- While not specifically studied for our compound, related pyrazole-fused structures have demonstrated in vitro cytotoxic activity against cancer cell lines. Further investigation could explore its potential as an anticancer agent .
- Although not directly reported for our compound, pyrazolo[1,5-a]pyrazine derivatives have been investigated as energetic materials . These compounds exhibit interesting thermal stability and detonation performance .
Chemical Derivatives and Reagents
Fluorescent Probes and Sensors
Anticancer Potential
Energetic Materials
Future Directions
The study of pyrazolo[1,5-a]pyrazines and related compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological activity of this compound and related compounds, potentially leading to the development of new therapeutic agents.
properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-25-17-4-2-3-15(11-17)18-12-19-20(22-9-10-24(19)23-18)26-13-14-5-7-16(21)8-6-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIWSSHTKRNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
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